Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
Antagonist of the mammalian bile acid sensor farnesoid-X-receptor (FXR); High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
94203-53-9
VCID:
VC0005921
InChI:
InChI=1S/C25H38O5S.C3H9N3/c1-23(2)12-5-13-25(4)21(23)10-14-24(3)20(8-6-18-11-15-29-16-18)19(7-9-22(24)25)17-30-31(26,27)28;1-6(2)3(4)5/h11,15-17,20-22H,5-10,12-14H2,1-4H3,(H,26,27,28);1-2H3,(H3,4,5)/p+1/b19-17+;
SMILES:
CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.C[NH+](C)C(=N)N
Molecular Formula:
C28H48N3O5S+
Molecular Weight:
538.8 g/mol
Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
CAS No.: 94203-53-9
Inhibitors
VCID: VC0005921
Molecular Formula: C28H48N3O5S+
Molecular Weight: 538.8 g/mol
CAS No. | 94203-53-9 |
---|---|
Product Name | Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate |
Molecular Formula | C28H48N3O5S+ |
Molecular Weight | 538.8 g/mol |
IUPAC Name | carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate |
Standard InChI | InChI=1S/C25H38O5S.C3H9N3/c1-23(2)12-5-13-25(4)21(23)10-14-24(3)20(8-6-18-11-15-29-16-18)19(7-9-22(24)25)17-30-31(26,27)28;1-6(2)3(4)5/h11,15-17,20-22H,5-10,12-14H2,1-4H3,(H,26,27,28);1-2H3,(H3,4,5)/p+1/b19-17+; |
Standard InChIKey | MUGYGAQKMRBEQJ-ZJSKVYKZSA-O |
Isomeric SMILES | C[C@]12CCCC(C1CCC3(C2CC/C(=C\OS(=O)(=O)[O-])/C3CCC4=COC=C4)C)(C)C.C[N+](=C(N)N)C |
SMILES | CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.C[NH+](C)C(=N)N |
Canonical SMILES | CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.C[NH+](C)C(=N)N |
Description | Antagonist of the mammalian bile acid sensor farnesoid-X-receptor (FXR); High Quality Biochemicals for Research Uses |
Synonyms | NSC-613010; [(E)-[(1R,4aR,4bS,8aS,10aS)-1-[2-(Furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl]sulfate diaminomethylidene(dimethyl)azanium |
PubChem Compound | 3005569 |
Last Modified | Nov 12 2021 |
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